molecular formula C7H10N2 B1302322 (3-Methylpyridin-4-yl)methanamine CAS No. 97004-05-2

(3-Methylpyridin-4-yl)methanamine

Cat. No. B1302322
CAS RN: 97004-05-2
M. Wt: 122.17 g/mol
InChI Key: DZMLSCJHELOPFT-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)methanamine, also known as N-methylpyridinium, is a heterocyclic organic compound that has found wide use in a variety of scientific fields. It is an important building block for the synthesis of many important compounds, and its unique properties make it a useful tool for researchers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3-Methylpyridin-4-yl)methanamine involves the reaction of 3-methylpyridine with formaldehyde followed by reduction with sodium borohydride.

Starting Materials
3-methylpyridine, formaldehyde, sodium borohydride, methanol, hydrochloric acid

Reaction
Step 1: Mix 3-methylpyridine and formaldehyde in methanol and add hydrochloric acid as a catalyst., Step 2: Heat the mixture at reflux for several hours until the reaction is complete., Step 3: Cool the mixture and add sodium borohydride to reduce the imine intermediate to the amine product., Step 4: Acidify the mixture with hydrochloric acid to protonate the amine product and isolate it by filtration or extraction.

Scientific Research Applications

(3-Methylpyridin-4-yl)methanaminedinium is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, amino acids, and peptides. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarials, antibiotics, and antivirals. In addition, (3-Methylpyridin-4-yl)methanaminedinium has been used in the synthesis of polymers and other materials for use in biomedical and pharmaceutical applications.

Mechanism Of Action

The mechanism of action of (3-Methylpyridin-4-yl)methanaminedinium is not fully understood. However, it is thought that the compound acts as a proton donor, donating a proton to an acceptor molecule. This donation of a proton results in a change in the structure of the acceptor molecule, which can lead to a variety of different effects. For example, the proton donation may lead to the formation of new bonds, the activation of a reaction, or the inhibition of a reaction.

Biochemical And Physiological Effects

(3-Methylpyridin-4-yl)methanaminedinium has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant, anti-inflammatory, and antineoplastic properties. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

(3-Methylpyridin-4-yl)methanaminedinium is a useful tool for laboratory experiments due to its low cost, high purity, and ease of synthesis. However, there are some limitations to its use in the lab. For example, it is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, it is toxic and should be handled with caution.

Future Directions

(3-Methylpyridin-4-yl)methanaminedinium has a wide range of potential applications in scientific research. Possible future directions include the development of new synthetic methods, the use of the compound in the synthesis of new drugs, and the exploration of its potential therapeutic effects. In addition, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of the compound and its potential uses.

properties

IUPAC Name

(3-methylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMLSCJHELOPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyridin-4-yl)methanamine

CAS RN

97004-05-2
Record name 3-Methyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97004-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylpyridin-4-yl)methanamine
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